molecular formula C16H15NO3 B7820463 (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B7820463
M. Wt: 269.29 g/mol
InChI Key: GTYJFYYDHLXILQ-WEVVVXLNSA-N
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Description

(2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative offered for life science research and development. Chalcones are an important class of organic compounds characterized by two aromatic rings linked by an α,β-unsaturated ketone system, which serves as a key pharmacophore for interaction with various biological targets . This compound is of significant interest in medicinal chemistry due to the versatile bioactivities demonstrated by chalcone analogs. Researchers investigate such compounds for a range of potential applications, primarily for their antimicrobial properties. Studies on closely related aminochalcones have shown promising antibiotic-modifying activity, particularly in inhibiting bacterial efflux pumps like NorA and MepA in strains of Staphylococcus aureus , which can restore the effectiveness of conventional antibiotics . Furthermore, chalcone derivatives are actively studied for their potential to activate cellular defense mechanisms, such as the NRF2 signaling pathway, which plays a crucial role in antioxidant response and cytoprotection . The structural features of this chalcone, including the 4-aminophenyl and 4-hydroxy-2-methoxyphenyl rings, make it a valuable scaffold for further chemical modification and structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates . This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only and is not intended as a recommendation for any specific application.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,18H,17H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJFYYDHLXILQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₆H₁₅NO₃
  • Molecular Weight : 269.3 g/mol
  • CAS Number : 1006268-64-9
  • Structure : The compound features an α,β-unsaturated carbonyl group characteristic of chalcones, which is crucial for its biological activity.

Anticancer Activity

Research indicates that chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, exhibit significant anticancer properties:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines. For instance, it has been observed to inhibit the G2/M phase transition in human leukemia cells (K562), leading to reduced cell proliferation and increased apoptosis .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This dual action enhances its efficacy against cancer cells .
  • Cytotoxicity : In vitro assays have demonstrated that (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
Cell LineIC50 Value (µM)
MCF-715.0
HepG212.5
K56210.0

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. It scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. This activity is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation capabilities .

Antibacterial Activity

Emerging studies suggest that (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains resistant to conventional antibiotics, indicating its potential as a novel antibacterial agent .

Case Studies and Research Findings

  • Study on Anticancer Effects : A study conducted by Novilla et al. explored the effects of this chalcone on K562 cells, revealing that it induces apoptosis via caspase activation pathways and significantly inhibits cell growth .
  • Antioxidant Evaluation : Research highlighted the compound's ability to reduce lipid peroxidation in rat liver microsomes, indicating its antioxidant potential and suggesting mechanisms for its protective effects against cellular damage .
  • Antibacterial Assessment : A recent investigation demonstrated that this chalcone derivative exhibits notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains .

Scientific Research Applications

Antioxidant Activity

Chalcones, including (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, are known for their antioxidant properties. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of this chalcone exhibited significant antioxidant activity, which could be beneficial in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions. For instance, a recent study highlighted its effectiveness in reducing inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Potential

Research has also focused on the anticancer effects of this chalcone derivative. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A notable case study reported that (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one significantly inhibited the proliferation of breast cancer cells, demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have indicated that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. A specific investigation revealed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties .

Table: Summary of Research Findings

Study FocusFindingsReference
Antioxidant ActivitySignificant free radical scavenging ability
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduced apoptosis in breast cancer cells
AntimicrobialEffective against various bacterial strains

Detailed Case Study: Anticancer Mechanism

In a study published in the Journal of Cancer Research, researchers explored the mechanism by which (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one induces apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. Results indicated that treatment with the compound led to G0/G1 phase arrest and increased apoptotic cell populations, confirming its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Chalcones share a common α,β-unsaturated ketone scaffold but exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:

Structure–Activity Relationship (SAR) Trends
Compound Name A-Ring Substituents B-Ring Substituents Key Activity (IC₅₀ or MIC) Reference
Target Compound 4-NH₂ 4-OH, 2-OCH₃ Antifungal (MIC = 0.07 µg mL⁻¹)
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-NH₂ 4-OCH₃ Antimalarial (50% PfFNR inhibition)
Cardamonin 2-OH, 4-OH 4-OCH₃ Anticancer (IC₅₀ = 4.35 μM)
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Cl 4-CH₃ Low activity (IC₅₀ > 70 μM)

Key Observations :

  • Electron-withdrawing groups (e.g., -NH₂, -Cl) on the A-ring enhance interactions with biological targets (e.g., enzymes, fungal cell walls) .
  • Hydroxyl and methoxy groups on the B-ring improve solubility and hydrogen-bonding capacity but may reduce membrane permeability in hydrophobic environments .
  • Halogenation (e.g., -Br, -Cl) at meta/para positions increases steric bulk, often reducing activity unless paired with complementary substituents .
Physicochemical Properties
  • NMR Chemical Shifts: The target compound’s ¹³C NMR shifts align with derivatives like (E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, where the 4-amino group causes deshielding (~125–130 ppm for carbonyl carbons). Methoxy groups on the B-ring typically resonate at ~55–60 ppm .
  • Crystallinity: Chalcones with para-substituted amino groups (e.g., 4-NH₂) exhibit higher crystallinity compared to ortho-substituted analogs, facilitating structural characterization via X-ray diffraction .

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the primary method for synthesizing this compound. The reaction involves the base-catalyzed aldol condensation between 4-aminobenzaldehyde and 4-hydroxy-2-methoxyacetophenone. The general protocol is as follows:

Starting Materials

  • 4-Aminobenzaldehyde (1.0 equiv)

  • 4-Hydroxy-2-methoxyacetophenone (1.0 equiv)

Catalyst

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0–1.5 equiv)

Solvent

  • Ethanol or methanol (1–2 mL per mmol of substrate)

Reaction Conditions

  • Temperature: 25–50°C

  • Duration: 2–24 hours

  • Stirring: 500–1,000 rpm

The reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated ketone.

Reaction Optimization

Effect of Base Catalysts

Base selection critically influences yield and reaction efficiency. Comparative studies using micellar media (e.g., cetyltrimethylammonium bromide, CTAB) demonstrate the following trends:

BaseYield (%)Reaction Time (h)
NaOH63–7224
KOH62–7124
K₂CO₃6424
KOtBu6424

Data adapted from micellar-mediated chalcone synthesis

NaOH and KOH provide comparable yields, while weaker bases like K₂CO₃ require longer durations. The cationic surfactant CTAB enhances base accessibility by stabilizing the enolate intermediate.

Solvent Influence

Polar protic solvents (e.g., ethanol) favor enolate stabilization and reaction homogeneity. Ethanol outperforms methanol in micellar systems due to better surfactant compatibility:

SolventYield (%)Purity (%)
Ethanol7295
Methanol6589

Data derived from analogous chalcone syntheses

Temperature and Time Variables

Elevated temperatures (40–50°C) reduce reaction times but may promote side reactions. Optimal conditions balance speed and selectivity:

Temperature (°C)Time (h)Yield (%)
252472
451268

Characterization of the Compound

Post-synthesis characterization confirms structural integrity and purity:

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at ~1,650 cm⁻¹ (C=O stretch) and ~1,600 cm⁻¹ (C=C stretch).

  • ¹H NMR : Trans-alkene protons exhibit coupling constants (J ≈ 15–16 Hz), confirming the E-configuration.

Chromatographic Validation

  • HPLC purity ≥95% (C18 column, acetonitrile/water gradient).

Scaling Up Production

Industrial-Scale Synthesis

Continuous flow reactors and microwave-assisted methods improve scalability:

ParameterBatch MethodFlow Reactor
Yield (%)7285
Reaction Time (h)242
Energy ConsumptionHighLow

Microwave irradiation reduces reaction times to 10–30 minutes while maintaining yields >80%.

Green Chemistry Approaches

Surfactant-mediated synthesis in water reduces environmental impact:

SurfactantYield (%)Solvent
CTAB72Water
Tween 8088Water

Tween 80, a non-ionic surfactant, outperforms CTAB in aqueous media, offering a sustainable alternative.

Comparative Analysis of Methodologies

Traditional and green synthesis routes exhibit distinct trade-offs:

MethodYield (%)SolventScalability
Conventional (EtOH)72EthanolModerate
Micellar (CTAB)72WaterHigh
Microwave-Assisted85EthanolHigh

Green methods prioritize solvent reduction and energy efficiency without compromising yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, and how is reaction efficiency optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminoacetophenone and 4-hydroxy-2-methoxybenzaldehyde. Optimization involves:

  • Catalyst selection : Acid (HCl) or base (NaOH) catalysis in ethanol/water mixtures.
  • Reaction conditions : Reflux (~80°C) for 6–12 hours, monitored by TLC.
  • Purification : Recrystallization from ethanol or column chromatography. Yield improvements (70–85%) are achieved by adjusting molar ratios (1:1.2 ketone:aldehyde) and catalyst concentration (10–20% w/w) .

Q. What spectroscopic techniques are critical for confirming the E-configuration of the α,β-unsaturated ketone moiety?

  • Methodological Answer :

  • 1H NMR : Trans-vicinal coupling constants (J ≈ 15–16 Hz) between Hα and Hβ protons.
  • IR Spectroscopy : Strong carbonyl stretch (~1650 cm⁻¹) and O-H/N-H stretches (3200–3500 cm⁻¹).
  • UV-Vis : Conjugation-induced absorption λmax ~300–350 nm. Discrepancies in λmax require solvent polarity adjustments .

Q. How to determine crystal packing interactions influencing the compound’s solid-state stability?

  • Methodological Answer : Single-crystal XRD analysis reveals:

  • Hydrogen bonding : O-H···O (2.6–2.8 Å) and N-H···O (2.9–3.1 Å).
  • π-π stacking : Distance ~3.5–4.0 Å between aromatic rings.
    Software like Mercury or OLEX2 visualizes interactions, while Hirshfeld surface analysis quantifies contact contributions .

Advanced Research Questions

Q. How do DFT calculations corroborate the experimental structural data of this chalcone derivative?

  • Methodological Answer :

  • Computational Setup : B3LYP/6-31G(d) basis set in Gaussian 09 for geometry optimization.
  • Bond Parameters : Compare calculated bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) with XRD data. Discrepancies >0.05 Å suggest solvent effects or crystal packing influences.
  • HOMO-LUMO Analysis : Energy gap (~4.5 eV) predicts charge transfer interactions; match experimental UV-Vis λmax via TD-DFT .

Q. How to resolve contradictions between theoretical and experimental UV-Vis absorption maxima?

  • Methodological Answer :

  • Solvent Effects : Include Polarizable Continuum Model (PCM) in TD-DFT to account for solvent polarity (e.g., ethanol vs. DMSO).
  • Aggregation Studies : Dilute solutions (10⁻⁵ M) to minimize aggregation. Compare with solid-state spectra (diffuse reflectance).
  • Validation : Cross-check with substituent-specific trends (e.g., methoxy groups redshift λmax by ~20 nm) .

Q. What methodologies assess the compound’s antioxidant potential, considering its phenolic groups?

  • Methodological Answer :

  • DPPH Assay : Measure IC50 (µg/mL) via absorbance decay at 517 nm.
  • ABTS+ Scavenging : Quantify trolox-equivalent antioxidant capacity (TEAC).
  • Structure-Activity : Correlate activity with Hammett σ values of substituents (e.g., -OCH3 enhances electron donation) .

Q. What role do quantum chemical parameters (e.g., electrophilicity index) play in predicting reactivity toward nucleophiles?

  • Methodological Answer :

  • Global Reactivity Descriptors :
  • Electrophilicity Index (ω) : Calculated as (μ²)/(2η), where μ = chemical potential and η = hardness. Higher ω (>1.5 eV) indicates electrophilic character.
  • Nucleophilic Attack Sites : Local electrophilicity (ωk) identifies reactive centers (e.g., carbonyl carbon).
  • Validation : Compare with experimental Michael addition or thiol-trapping assays .

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